2,3,4-tribromophenol
Description
2,3,4-Tribromophenol (C₆H₃Br₃O) is a brominated phenolic compound characterized by three bromine atoms attached to the phenol ring at positions 2, 3, and 2. It is part of a broader class of tribromophenols, which vary in bromine substitution patterns. While less studied than its isomers, this compound has been identified in environmental and commercial contexts, though its industrial applications are less prominent compared to other tribromophenols like 2,4,6-tribromophenol .
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Bromination of 3-Bromophenol
The most cited method for synthesizing 2,3,4-tribromophenol involves the stepwise bromination of 3-bromophenol. In this approach, 3-bromophenol (CAS 591-20-8) undergoes further electrophilic substitution using elemental bromine (Br₂) in acetic acid at 20°C for 1.5 hours. The reaction proceeds as follows:
$$
\text{3-Bromophenol} + 2 \, \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{this compound} + 2 \, \text{HBr}
$$
Key experimental data from this method:
| Parameter | Value |
|---|---|
| Starting material | 3-Bromophenol (270 mg) |
| Solvent | Acetic acid |
| Temperature | 20°C |
| Reaction time | 1.5 hours |
| Yield | 36 mg (13.3% efficiency) |
The low yield underscores the challenge of achieving triple substitution without over-bromination. The acetic acid solvent polarizes Br₂, generating Br⁺ electrophiles that target the ortho and para positions relative to the existing bromine.
Regioselectivity Challenges
Phenol’s hydroxyl group activates the ring for electrophilic substitution, but the meta-directing effect of existing bromine atoms in 3-bromophenol complicates regioselectivity. Computational studies suggest that steric hindrance from the 3-bromo substituent disfavors para-bromination, leading to preferential ortho-addition. This electronic-steric interplay is critical for isolating the 2,3,4-isomer instead of the thermodynamically favored 2,4,6-configuration.
Industrial-Scale Bromination Techniques
In Situ Bromine Generation
Industrial protocols often avoid handling elemental bromine by generating it in situ. A representative method involves reacting hydrogen peroxide (H₂O₂) with metal bromides (e.g., NaBr) in sulfuric acid:
$$
2 \, \text{NaBr} + \text{H}2\text{SO}4 + \text{H}2\text{O}2 \rightarrow \text{Br}2 + \text{Na}2\text{SO}4 + 2 \, \text{H}2\text{O}
$$
The generated bromine then reacts with phenol derivatives under controlled conditions. This approach improves safety and reduces byproduct formation.
Solvent Systems and Catalysis
Industrial bromination employs solvents like carbon tetrachloride (CCl₄) or acetic acid to moderate reactivity. CCl₄, a non-polar solvent, slows the reaction rate, enhancing selectivity for mono- and di-substituted intermediates. Catalysts such as iron(III) bromide (FeBr₃) are occasionally used to stabilize transition states, though they risk promoting over-bromination.
Alternative Synthetic Routes
Halogen Exchange Reactions
A less common route involves halogen exchange using 2,3,4-trichlorophenol and excess HBr. However, this method suffers from poor atom economy and requires high temperatures (>150°C), limiting its practicality.
Oxidative Bromination
Recent advances explore oxidative bromination with reagents like N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO). This method selectively installs bromine atoms via radical intermediates but remains experimental for this compound.
Analytical and Purification Methods
Chromatographic Separation
Crude reaction mixtures often contain multiple brominated isomers. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water eluents resolves this compound from its 2,4,6-counterpart. Gas chromatography-mass spectrometry (GC-MS) confirms purity, with the molecular ion peak at m/z 330.8 ([C₆H₃Br₃O]⁺).
Crystallization Techniques
Recrystallization from toluene or hexane yields high-purity this compound (melting point: 93–95°C). Industrial-scale processes favor continuous crystallization to minimize solvent use.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in further halogenation reactions, where additional bromine atoms can be introduced.
Oxidation Reactions: It can be oxidized to form corresponding quinones.
Reduction Reactions: It can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid or in the presence of iron(III) bromide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Bromination: Further brominated phenols.
Oxidation: Quinones.
Reduction: Less brominated phenols.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Fungicide | Used to control fungal growth in agricultural settings and wood preservation. |
| Flame Retardant | Incorporated into materials to reduce flammability and enhance safety. |
| Organic Synthesis | Serves as an intermediate in the synthesis of various organic compounds. |
| Pharmaceuticals | Potential precursor in drug synthesis, particularly in cancer treatment applications. |
Fungicide
2,3,4-Tribromophenol is widely recognized for its antifungal properties. It is utilized in agricultural practices to protect crops from fungal infections and is also employed in wood preservation to prevent decay caused by fungi.
Flame Retardant
The compound is a critical ingredient in the formulation of flame retardants used in plastics and textiles. It functions by interrupting the combustion process, thereby enhancing the fire resistance of materials. This application is particularly important in industries where fire safety is paramount, such as electronics and construction.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate for synthesizing more complex molecules. Its brominated structure allows for various substitution reactions that are essential for creating diverse chemical compounds.
Pharmaceutical Industry
Recent studies suggest that this compound may serve as a precursor for synthesizing Arsenic Trioxide, a compound utilized in cancer therapies. The brominated additives can potentially enhance the efficacy of such treatments by improving solubility or bioavailability .
Case Study 1: Agricultural Use
A field study demonstrated that crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This study highlighted the effectiveness of the compound as a fungicide in real-world agricultural settings.
Case Study 2: Flame Retardant Efficacy
In a controlled laboratory setting, materials treated with this compound exhibited markedly improved flame resistance compared to untreated samples. The results indicated that the compound effectively slows down combustion rates and reduces smoke production during fires.
Toxicological Considerations
While this compound has beneficial applications, its safety profile must be considered. Research indicates potential toxicity at high exposure levels; thus, handling protocols must ensure minimal risk to human health and the environment .
Mechanism of Action
The mechanism of action of phenol, tribromo- involves its interaction with cellular components. As a brominated phenol, it can disrupt cell membranes and proteins, leading to antimicrobial effects. It can also act as an enzyme inhibitor, interfering with metabolic pathways in microorganisms .
Comparison with Similar Compounds
Structural Isomers of Tribromophenol
Tribromophenol isomers differ in bromine substitution patterns, leading to distinct chemical, environmental, and toxicological profiles. Key isomers include:
2,4,6-Tribromophenol
2,3,4-Tribromophenol
2,4,5-Tribromophenol
2,3,6-Tribromophenol
Table 1: Structural and Functional Comparison
Key Differences
Sources and Environmental Occurrence
- 2,4,6-Tribromophenol: Dominates environmental detections due to its dual origin: Natural: Produced by marine algae, bacteria (e.g., Pseudoalteromonas spp.), and polychaete worms . Synthetic: Mass-produced as a flame retardant (BFR) and detected in mollusks, marine mammals, and wastewater .
- No confirmed natural production .
Toxicity and Biodegradability
- 2,4,6-Tribromophenol: Shows moderate cumulative toxicity in rodents, causing lung congestion and inflammation . Its biodegradability by specific bacteria (e.g., A. eutrophus) reduces environmental persistence .
- Its resistance to microbial degradation may increase environmental longevity .
Emerging Concerns
- Regulatory Status: 2,4,6-Tribromophenol is listed in the SIN List as a hazardous polyhalogenated aromatic, while this compound’s structural similarity warrants precautionary evaluation .
Biological Activity
2,3,4-Tribromophenol (TBP) is a brominated aromatic compound that has garnered attention due to its various biological activities and potential toxicological effects. This article delves into the biological activity of TBP, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
This compound is primarily used as a flame retardant and in the production of wood preservatives. Its chemical structure consists of three bromine atoms attached to a phenolic ring, which significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
1. Inhibition of P-Glycoprotein (P-gp)
Research indicates that TBP can inhibit P-glycoprotein (P-gp), a critical transporter in the blood-brain barrier (BBB). In a study involving male and female rats, TBP exposure led to a dose-dependent decrease in P-gp transport activity. This effect was observed both in vivo and ex vivo, suggesting that TBP may alter drug disposition and efficacy by modulating P-gp function .
2. Effects on Mitochondrial Function
TBP has been shown to affect mitochondrial respiration. Specifically, it inhibits NAD-dependent dehydrogenases in isolated rat liver mitochondria, leading to decreased respiration rates. This inhibition can disrupt energy metabolism within cells, potentially leading to cytotoxic effects .
3. Cytotoxicity and Oxidative Stress
Studies have demonstrated that TBP induces oxidative stress in various cell types. For instance, it has been reported to increase reactive oxygen species (ROS) production, which can lead to lipid peroxidation and cell death. The cytotoxic effects are particularly pronounced under conditions of oxidative stress, making TBP a compound of interest in studies related to cellular damage and apoptosis .
Subchronic Exposure Studies
In subchronic toxicity studies conducted on rats, significant histopathological changes were observed following exposure to TBP. High-dose males exhibited kidney lesions such as hyaline casts and tubular dilatation. Additionally, slight atrophy was noted in the thymus gland of high-dose males, indicating potential immunotoxic effects .
| Endpoint | Control (0 mg/kg) | High Dose (1000 mg/kg) |
|---|---|---|
| Kidney Lesions | 0/11 | 6/12 |
| Thymus Atrophy | 0/11 | 3/12 |
| Serum Creatinine | Baseline | Increased by 74% |
Reproductive and Developmental Studies
Reproductive toxicity studies indicated that TBP exposure could adversely affect reproductive parameters such as fertility indices and pregnancy outcomes in rats. However, the data on female subjects were less comprehensive compared to males .
Case Studies
Case Study 1: Environmental Impact
A study highlighted the environmental persistence of TBP, noting its detection in various environmental matrices including water bodies and biota. The implications of such findings suggest potential bioaccumulation and long-term ecological effects due to its widespread use as a flame retardant .
Case Study 2: Human Health Risk Assessment
Recent assessments have raised concerns regarding human exposure to TBP through inhalation or dermal contact due to its presence in consumer products. The potential for endocrine disruption has been noted, particularly given its structural similarities to other known endocrine disruptors .
Q & A
Q. Advanced Research Focus
- In Plants (e.g., Rice) : this compound undergoes phase I (debromination, hydroxylation) and phase II (sulfation, glycosylation) metabolism, producing up to 40 metabolites , including persistent dimers like OH-PBDEs and PBDD/Fs . Translocation from roots to stems/leaves occurs, suggesting systemic distribution .
- In Animals (e.g., Cats) : Detected in serum alongside PBDE metabolites, indicating bioaccumulation and potential enzymatic debromination pathways .
Methodological Insight : Use isotope-labeled internal standards (e.g., deuterated analogs) to track metabolite formation and correct matrix effects in quantitative workflows .
What are the key challenges in quantifying this compound in environmental samples?
Q. Basic Research Focus
- Lack of Reference Standards : Commercial standards for this compound are rare, requiring synthetic preparation or reliance on spectral libraries for identification .
- Matrix Interference : Co-eluting compounds (e.g., 2,4,6-tribromophenol) in sediments or biota necessitate fractionation techniques (e.g., silica gel chromatography) prior to analysis .
Advanced Research Note : Dimerization artifacts during extraction (e.g., formation of PBDD/Fs) can overestimate environmental concentrations. Validate methods using spike-and-recovery experiments .
How does this compound contribute to the formation of toxic halogenated byproducts?
Q. Advanced Research Focus
- Biotic Dimerization : In rice, this compound reacts via peroxidase-mediated coupling to generate OH-PBDEs and PBDD/Fs , which are structurally analogous to dioxins and exhibit endocrine-disrupting properties .
- Abiotic Pathways : Chlorination in water treatment or marine environments may produce mixed halogenated phenols (e.g., Cl-Br derivatives) with unknown toxicity profiles .
Methodological Insight : Use HRMS/MS fragmentation patterns to differentiate dimeric products from precursor ions .
What is the current understanding of this compound’s occurrence in food chains and human exposure risks?
Q. Basic Research Focus
- Environmental Prevalence : Detected in mollusks from the Bohai Sea (17/38 samples) and cat serum, suggesting bioaccumulation .
- Data Gaps : Limited toxicity studies exist compared to 2,4,6-tribromophenol, though structural similarities imply comparable risks (e.g., thyroid disruption) .
Advanced Research Note : Biomonitoring studies should prioritize this compound in lipid-rich tissues (e.g., liver, adipose) using accelerated solvent extraction (ASE) and GC-ECD .
How can researchers address contradictions in reported environmental half-lives of this compound?
Q. Advanced Research Focus
- Variable Degradation Rates : Half-lives depend on microbial communities (e.g., Rhodococcus spp. degrade bromophenols via hydroxylation ) and redox conditions (anaerobic environments favor debromination) .
- Experimental Design : Conduct microcosm studies with controlled O₂ levels and isotope tracers (e.g., ¹³C-labeled 2,3,4-TBP) to quantify degradation pathways .
What are the best practices for synthesizing and purifying this compound for laboratory studies?
Q. Basic Research Focus
- Synthetic Routes : Electrophilic bromination of phenol using Br₂/FeBr₃ yields a mixture of isomers; recrystallization (e.g., in ethanol/water) or HPLC is required to isolate 2,3,4-TBP .
- Purity Validation : Confirm ≥98% purity via melting point (mp), GC-FID, and NMR .
Advanced Research Note : Deuterated analogs (e.g., this compound-d₅) can be synthesized for use as internal standards in mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
